molecular formula C27H24N4O5S2 B6511691 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 932475-81-5

2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B6511691
CAS No.: 932475-81-5
M. Wt: 548.6 g/mol
InChI Key: NQRWKQBAWLJWAT-UHFFFAOYSA-N
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Description

2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a sophisticated chemical compound of significant interest in medicinal chemistry and chemical biology research. This molecule is a derivative of the benzothiadiazine dioxide scaffold, a core structure known for its versatile biological activity. Scientific literature indicates that this specific compound has been designed and synthesized as a potent and selective inhibitor of the PARP15 enzyme (also known as ARTD7) , which is a mono-ADP-ribosyltransferase. PARP15 plays a crucial role in cellular stress responses, and its inhibition is a promising therapeutic strategy in oncology and inflammation. Researchers utilize this compound to probe the specific functions of PARP15, to investigate its role in DNA damage repair pathways, and to evaluate its potential as a target for cancer therapeutics, particularly in glioblastoma multiforme (GBM) models. Its mechanism of action involves competitively occupying the enzyme's active site, thereby blocking its ADP-ribosyltransferase activity and disrupting downstream signaling cascades. This high-purity reagent is intended for use in in vitro enzymatic assays, cell-based studies, and preclinical research to further elucidate the PARP family's biology and validate novel targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5S2/c1-35-22-13-12-19(14-23(22)36-2)29-25(32)17-37-27-28-15-24-26(30-27)20-10-6-7-11-21(20)31(38(24,33)34)16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRWKQBAWLJWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with several functional groups that may contribute to its biological activity. The presence of a sulfanyl group and a dimethoxyphenyl acetamide moiety are particularly noteworthy.

PropertyValue
IUPAC Name2-({9-benzyl-8,8-dioxo-8lambda6-thia...
Molecular FormulaC26H24N4O4S2
Molecular Weight520.62 g/mol
CAS NumberNot available

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in various signaling pathways. The binding of the compound to these targets may lead to modulation of their activity, influencing cellular processes such as apoptosis and cell proliferation.

Biological Activity

Research indicates several potential biological activities for this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Increased ROS levels can lead to oxidative stress, promoting cell death in tumor cells.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
  • Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer and infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds or derivatives:

  • A study on a related compound demonstrated significant cytotoxicity against H-Ras transfected cells, indicating that structural analogs may share similar mechanisms of action .
  • Another investigation into benzothiazine derivatives revealed their potential as anticancer agents through modulation of apoptotic pathways .

Summary of Findings

The biological activity of 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide appears promising based on preliminary data:

Activity TypeEvidence Level
AnticancerModerate
AntimicrobialPreliminary
Enzyme InhibitionSuggested

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Benzyl Substituent Acetamide Substituent LogP (Predicted)
Target Compound Benzyl 3,4-Dimethoxyphenyl 3.2
3-Methoxybenzyl Analog 3-Methoxybenzyl 4-Methylphenyl 3.8

Heterocyclic Core Modifications

Compounds such as 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) and its 4-hydroxyphenyl analog () feature tetracyclic frameworks with dithia-aza systems. In contrast, the target compound’s triazatricyclo core includes an additional nitrogen atom, which may:

  • Increase hydrogen-bonding capacity.
  • Alter ring strain due to differing bridgehead configurations (e.g., 8.4.0.0²,⁷ vs. 9.2.1.0²,¹⁰).

Sulfanyl-Acetamide Moieties

Synthetic routes for 2-(benzimidazole)-N-(2-(4-substitutedphenyl)-2-methyl-4-oxothiazolidin-3-yl) acetamide derivatives () highlight the versatility of sulfanyl-acetamide groups in forming hydrogen bonds and coordinating metal ions.

Pharmacokinetic and Bioactivity Predictions

Using similarity indexing (Tanimoto coefficient) as in , the target compound’s 3,4-dimethoxyphenyl group shares ~65% structural similarity with aglaithioduline , a compound with HDAC inhibitory activity. Predicted properties include:

  • Water Solubility : Moderate (due to methoxy groups).
  • Blood-Brain Barrier Penetration : Low (high molecular weight: ~550 g/mol).
  • Metabolic Stability : Susceptible to hepatic demethylation .

Table 2: Pharmacokinetic Comparison

Property Target Compound Aglaithioduline
Molecular Weight (g/mol) 550.6 480.3
cLogP 3.2 2.9
H-Bond Donors 2 3

Preparation Methods

Cyclization of Thiazolidinedione Precursors

A widely adopted method involves the cyclization of thiazolidinedione derivatives under acidic conditions. For example, reacting 9-benzyl-8-mercapto-3,5-diaza-bicyclo[4.4.0]deca-1,6-diene-2,4-dione with chlorosulfonic acid in dichloromethane at 0–5°C induces cyclization to form the 8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo core. The reaction proceeds via sulfonation of the thiol group, followed by intramolecular nucleophilic attack by the adjacent amine group (Figure 1).

Table 1: Optimization of Cyclization Conditions

ParameterOptimal RangeYield (%)Purity (%)Source
Temperature0–5°C7895
Acid CatalystChlorosulfonic acid8297
SolventDichloromethane7593
Reaction Time4–6 hours8096

Cross-Coupling Approaches

Alternative methods employ palladium-catalyzed cross-coupling to assemble the triazatricyclo system. A Suzuki-Miyaura reaction between 4-bromo-9-benzylthiazolidinedione and boronic ester-functionalized diazabicyclo intermediates in tetrahydrofuran (THF) at 80°C achieves the desired framework with 70% yield. This route benefits from milder conditions but requires stringent control over catalyst loading (typically 5 mol% Pd(PPh₃)₄).

Sulfanyl Group Introduction

The sulfanyl moiety at position 4 is introduced via nucleophilic substitution or thiol-ene click chemistry:

Nucleophilic Displacement

Treating the 4-chloro intermediate (synthesized from the triazatricyclo core) with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 12 hours installs the sulfanyl group. Excess NaSH (2.5 equiv) ensures complete substitution, yielding the thiolated product in 85% purity.

Thiol-ene Coupling

In industrial settings, photochemical thiol-ene reactions between the triazatricyclo alkene and benzyl mercaptan (1.2 equiv) under UV light (365 nm) achieve higher regioselectivity (>90%). This method avoids harsh bases and reduces byproduct formation.

Acetamide Functionalization

The N-(3,4-dimethoxyphenyl)acetamide side chain is appended through a two-step sequence:

Acetyl Chloride Coupling

Reacting 3,4-dimethoxyaniline with chloroacetyl chloride in the presence of triethylamine (TEA) generates 2-chloro-N-(3,4-dimethoxyphenyl)acetamide. Optimal conditions use anhydrous dichloromethane at −10°C to minimize hydrolysis, yielding 88% product.

Sulfanyl-Acetamide Conjugation

The final step involves conjugating the thiolated triazatricyclo compound with 2-chloro-N-(3,4-dimethoxyphenyl)acetamide under basic conditions. Using potassium carbonate (K₂CO₃) in acetonitrile at 50°C for 8 hours facilitates nucleophilic displacement of the chloride, affording the target compound in 76% yield.

Table 2: Key Reaction Parameters for Acetamide Conjugation

ConditionValueImpact on YieldSource
BaseK₂CO₃76%
SolventAcetonitrileOptimal polarity
Temperature50°CMaximizes rate
Molar Ratio (Thiol:Chloroacetamide)1:1.1Prevents overalkylation

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, the cyclization and conjugation steps are performed in continuous flow reactors. A tandem system comprising a microreactor (for cyclization) and a packed-bed reactor (for conjugation) achieves 92% conversion with a residence time of 30 minutes. This method reduces solvent use by 40% compared to batch processes.

Purification Strategies

Final purification employs high-performance liquid chromatography (HPLC) with a C18 column and methanol-water (70:30) mobile phase, achieving >99% purity. Recrystallization from ethyl acetate/hexane (1:3) offers a cost-effective alternative for industrial batches.

Mechanistic Insights

Cyclization Pathway

Density functional theory (DFT) calculations reveal that the cyclization proceeds through a six-membered transition state, with the sulfur atom acting as a nucleophile (Figure 2). The energy barrier for this step is calculated at 25.3 kcal/mol, consistent with experimental reaction temperatures.

Sulfanyl-Acetamide Kinetics

Kinetic studies demonstrate second-order dependence on both the thiol and chloroacetamide concentrations, supporting a bimolecular nucleophilic substitution (SN2) mechanism. The activation energy (Eₐ) is determined as 45 kJ/mol via Arrhenius plot analysis.

Challenges and Optimization

Byproduct Formation

The primary byproduct, resulting from overalkylation at the sulfanyl group, is minimized by maintaining a 1:1.1 molar ratio of thiol to chloroacetamide. Introducing scavenger resins (e.g., polymer-bound TEA) during conjugation reduces byproduct levels to <2%.

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but complicate purification. Switching to methyl tert-butyl ether (MTBE) in the conjugation step improves phase separation during workup, though it necessitates higher temperatures (70°C) .

Q & A

Q. What are the recommended synthesis strategies for this compound, and how can multi-step pathways be optimized for reproducibility?

The synthesis involves sequential functionalization of the tricyclic core, starting with benzyl group introduction, followed by sulfanyl-acetamide coupling. Key steps include:

  • Core structure preparation : Use Suzuki-Miyaura coupling for benzyl group attachment (optimize Pd catalysts and solvent systems) .
  • Sulfanyl linkage : Employ nucleophilic substitution under inert atmosphere with thiophiles (e.g., NaSH) .
  • Acetamide coupling : Utilize EDC/HOBt-mediated amidation with 3,4-dimethoxyaniline . Optimization : Monitor intermediates via TLC and adjust reaction times (e.g., 12–48 hrs) to maximize purity (>95% by HPLC) .

Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

A multi-technique approach is essential:

  • NMR spectroscopy : Confirm benzyl protons (δ 4.5–5.0 ppm) and acetamide carbonyl (δ 170–175 ppm) .
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 580–600 range) and purity (>95%) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the tricyclic core . Cross-validate data with computational models (e.g., DFT for NMR chemical shifts) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on MCF-7 (breast) and A549 (lung) cell lines .
  • Anti-inflammatory : COX-2 inhibition ELISA and TNF-α suppression in RAW264.7 macrophages . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs.

Q. How do the benzyl and dimethoxyphenyl groups influence reactivity in functionalization reactions?

  • Benzyl group : Enhances lipophilicity and stabilizes π-π interactions during enzyme binding .
  • 3,4-Dimethoxyphenyl : Electron-donating methoxy groups increase nucleophilicity in SNAr reactions . Methodological note : Substituent effects can be quantified via Hammett plots using analogs with varying R-groups .

Q. What strategies improve solubility and purification of this hydrophobic compound?

  • Solubility : Use DMSO:water (1:4) mixtures or β-cyclodextrin inclusion complexes .
  • Purification : Gradient flash chromatography (hexane:EtOAc → 7:3) or recrystallization from hot EtOH .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield (>70%)?

Apply design of experiments (DoE):

  • Variables : Temperature (60–100°C), catalyst loading (5–10 mol%), solvent polarity (THF vs. DCM) .
  • Response surface modeling : Identify interactions between variables using JMP or Minitab .
  • Case study : Increasing Pd(OAc)₂ to 8 mol% in Suzuki coupling boosted yield from 45% to 78% .

Q. How to resolve contradictions between spectral data (e.g., NMR vs. computational predictions)?

  • Step 1 : Re-examine sample purity (HPLC) and solvent artifacts (e.g., DMSO-d₆ residual peaks) .
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Step 3 : Compare experimental IR carbonyl stretches (1680–1700 cm⁻¹) with DFT-calculated values .

Q. What methodologies support structure-activity relationship (SAR) studies for target selectivity?

  • Analog synthesis : Modify benzyl (e.g., 4-F-benzyl) or dimethoxyphenyl (e.g., mono-OCH₃) groups .
  • In silico docking : Use AutoDock Vina to predict binding to COX-2 (PDB: 5KIR) vs. EGFR (PDB: 1M17) .
  • Pharmacophore mapping : Identify critical H-bond acceptors (sulfonyl) and hydrophobic pockets .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Physiological (pH 7.4, 37°C) : Monitor degradation via HPLC over 72 hrs; <5% loss indicates suitability for in vivo studies .
  • Accelerated (40°C/75% RH) : Observe sulfanyl group oxidation (H₂O₂ byproduct) using LC-MS . Mitigation : Lyophilize with trehalose to enhance shelf life .

Q. Can computational models predict metabolic pathways and potential toxicity?

  • Phase I metabolism : CYP3A4-mediated oxidation (benzyl → alcohol) predicted by Schrödinger’s ADMET .
  • Toxicity screening : Use Derek Nexus for hepatotoxicity alerts (e.g., quinone imine formation) .
  • Validation : Compare with in vitro microsomal assays (human liver S9 fraction) .

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